REACTION_CXSMILES
|
[Se](=O)=[O:2].[CH:4](C1C=CC(N(CC)CC)=CC=1C)([C:11]1C=C[C:14](N(CC)CC)=[CH:13][C:12]=1[CH3:22])[C:5]1C=CC=C[CH:6]=1.CN(C)[CH:37]=[O:38]>>[CH3:6][C:5]1[C:37]([OH:38])=[C:13]([CH3:14])[C:12]([CH3:22])=[C:11]([CH:4]=1)[OH:2]
|
Name
|
|
Quantity
|
45 mg
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
polycarbonate
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=C(C=C(N(CC)CC)C=C1)C)C1=C(C=C(N(CC)CC)C=C1)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolving
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C(=C(O)C1)C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 mg | |
YIELD: CALCULATEDPERCENTYIELD | 234.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |